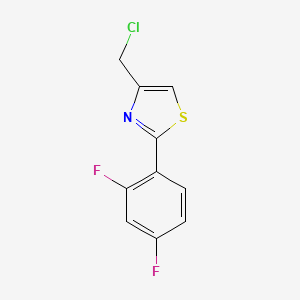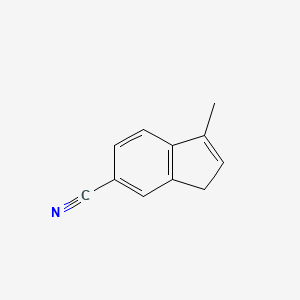
3-Methyl-1H-indene-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-indene-6-carbonitrile: is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methyl group at the 3-position and a nitrile group at the 6-position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylindene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-indene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-1H-indene-6-carboxylic acid.
Reduction: Formation of 3-methyl-1H-indene-6-amine.
Substitution: Formation of various substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-1H-indene-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds:
1H-Indene-3-carbonitrile: Lacks the methyl group at the 3-position.
3-Methyl-1H-indene: Lacks the nitrile group at the 6-position.
1H-Indene-6-carbonitrile: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-1H-indene-6-carbonitrile’s combination of a methyl group at the 3-position and a nitrile group at the 6-position makes it unique. This structural arrangement provides distinct chemical reactivity and potential biological activities compared to its similar compounds.
Propiedades
| 119999-26-7 | |
Fórmula molecular |
C11H9N |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
1-methyl-3H-indene-5-carbonitrile |
InChI |
InChI=1S/C11H9N/c1-8-2-4-10-6-9(7-12)3-5-11(8)10/h2-3,5-6H,4H2,1H3 |
Clave InChI |
LWHPTTGLGWDWHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


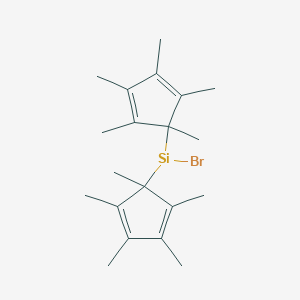

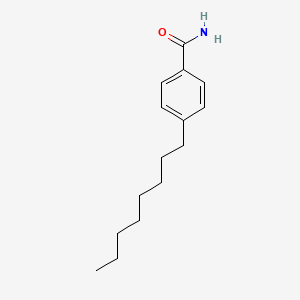

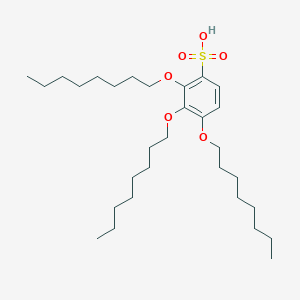
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

